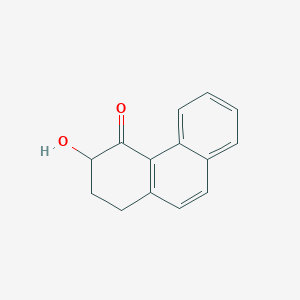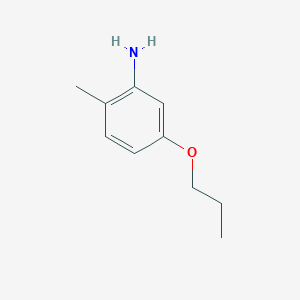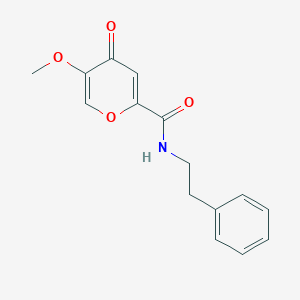![molecular formula C21H25NO2 B15172781 1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one CAS No. 917964-65-9](/img/structure/B15172781.png)
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one typically involves the construction of the pyrrolidin-2-one ring followed by the introduction of the diphenyl and propoxyethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A simpler analog with a similar core structure but lacking the diphenyl and propoxyethyl groups.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.
Prolinol: Another pyrrolidine derivative with distinct properties and applications.
Uniqueness
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one stands out due to its unique combination of structural features, including the diphenyl and propoxyethyl groups, which confer specific reactivity and biological activity
特性
CAS番号 |
917964-65-9 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H25NO2/c1-2-16-24-21(18-12-7-4-8-13-18)20(17-10-5-3-6-11-17)22-15-9-14-19(22)23/h3-8,10-13,20-21H,2,9,14-16H2,1H3/t20-,21+/m0/s1 |
InChIキー |
DPJWFYXWTNNYCN-LEWJYISDSA-N |
異性体SMILES |
CCCO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O |
正規SMILES |
CCCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)








